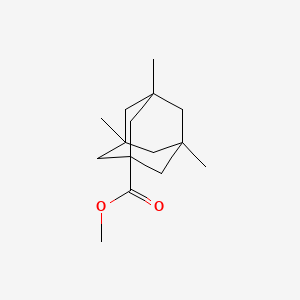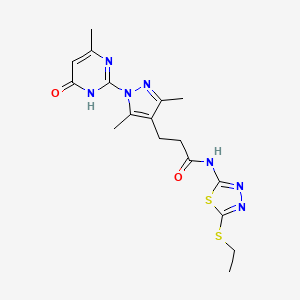![molecular formula C26H25N5O4 B2815341 ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-99-5](/img/no-structure.png)
ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ionic Liquid Catalysis
One study highlights the use of ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), as mild and effective catalysts for synthesizing imidazole derivatives. This suggests that similar ionic liquids or conditions might be relevant for synthesizing or modifying compounds like the one you're interested in, particularly in the context of creating trisubstituted imidazoles with potential pharmaceutical applications (Zang et al., 2010).
Adenosine Receptor Research
Research into 2-phenylimidazo[2,1-i]purin-5-ones, which are structurally related to your compound, investigated their use as ligands for human A(3) adenosine receptors. Such compounds have shown potential in increasing affinity for these receptors, which could imply research applications in developing new therapeutic agents targeting adenosine receptors for conditions like cardiovascular diseases (Ozola et al., 2003).
Synthetic Methodologies
The synthesis of ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a precursor for dopamine analogs indicates interest in synthetic routes to complex molecules with potential activity as adrenergic agonists. This underscores the broader interest in developing synthetic methodologies for complex molecules that could have neurological applications (Gentles et al., 1991).
Antimicrobial Research
Compounds structurally related to the one you mentioned have been synthesized for their potential antimicrobial activities. This includes research into the synthesis and antimicrobial evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, indicating a research application in discovering new antimicrobial agents (Sharma et al., 2004).
Antioxidant Research
Studies on the antioxidant properties of various phenolic compounds suggest that similar investigations could be conducted on your compound, especially if it possesses phenolic structures. These studies are crucial in identifying new antioxidant agents with potential health benefits (Zhang et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one to form ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one", "sodium ethoxide", "acetic acid", "ethanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate.", "Step 2: Reaction of ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate with 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one in the presence of acetic acid and ethanol to form ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Purification of the product by recrystallization from ethanol and washing with water and sodium bicarbonate." ] } | |
Número CAS |
896293-99-5 |
Nombre del producto |
ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Fórmula molecular |
C26H25N5O4 |
Peso molecular |
471.517 |
Nombre IUPAC |
ethyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-9-7-6-8-10-18)31(25)19-12-11-16(2)17(3)13-19/h6-14H,5,15H2,1-4H3 |
Clave InChI |
VNSSXVPXRUDYKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)

![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)
![4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2815267.png)




![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2815278.png)
